molecular formula C18H18FN7O3 B2841110 ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920228-12-2

ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2841110
CAS No.: 920228-12-2
M. Wt: 399.386
InChI Key: BSMVKRMLVCLSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and a 3-fluorophenyl substituent. Synthetic routes for analogous compounds (e.g., piperazine-triazolopyrimidine derivatives) involve nucleophilic substitution reactions between halogenated triazolopyrimidines and piperazine intermediates, followed by functionalization with acyl chlorides or esters .

Properties

IUPAC Name

ethyl 2-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O3/c1-2-29-18(28)17(27)25-8-6-24(7-9-25)15-14-16(21-11-20-15)26(23-22-14)13-5-3-4-12(19)10-13/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMVKRMLVCLSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a piperazine derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethyl chloroformate or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization with Piperazine

The piperazine moiety is introduced at position 7 of the triazolopyrimidine via SNAr displacement . This step is critical for enhancing solubility and enabling further derivatization. In structurally related compounds (e.g., Palbociclib analogs), piperazine reacts with halogenated triazolopyrimidines under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or THF .

Example Pathway :

  • Halogenation : The triazolopyrimidine core is halogenated at position 7 using POCl3 or PCl5.

  • SNAr Reaction : Piperazine displaces the halogen in the presence of a base (e.g., cyclohexyl MgCl2) .

Reaction Efficiency :

  • Yield: ~60–80% (based on analogous piperazine couplings in ).

  • Selectivity: Position 7 is preferred due to electronic activation by the triazole ring .

Oxoacetate Ester Formation

The oxoacetate group is installed via acylative alkylation of the piperazine nitrogen. Ethyl 2-chloro-2-oxoacetate reacts with the secondary amine of piperazine under mild basic conditions (e.g., triethylamine) in dichloromethane or acetonitrile .

Mechanism :

  • Deprotonation of the piperazine nitrogen by a base.

  • Nucleophilic attack on the electrophilic carbonyl carbon of ethyl 2-chloro-2-oxoacetate.

  • Elimination of HCl to form the stable oxoacetate ester .

Optimized Parameters :

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C
Reaction Time2–4 hours

Derivatization and Stability

The oxoacetate ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity is leveraged in prodrug strategies or further functionalization:

  • Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylate .

  • Acidic Hydrolysis : HCl in dioxane cleaves the ester, though this may risk triazolopyrimidine ring degradation .

Stability Considerations :

  • The compound is stable in anhydrous organic solvents but degrades in prolonged exposure to moisture .

  • Storage at –20°C under inert atmosphere is recommended .

Biological Activity and Further Modifications

While the queried compound’s specific bioactivity is not reported in the provided sources, structurally similar triazolopyrimidines exhibit:

  • Antitumor Activity : IC50 values of 17–20 μM against breast cancer cell lines (MDA-MB-231, MCF-7) .

  • DPP-IV Inhibition : Related triazolopiperazines show IC50 values as low as 18 nM, highlighting therapeutic potential in diabetes .

Derivatization Opportunities :

  • Amide Formation : React the oxoacetate with amines to generate urea or thiourea derivatives.

  • Reduction : Catalytic hydrogenation of the triazole ring (e.g., using Pd/C) to explore saturated analogs .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. Specifically, the compound's structure allows it to interact with target proteins involved in cell proliferation and survival, leading to reduced tumor growth in vitro and in vivo models .

Neuropharmacological Effects

The compound may also possess neuropharmacological effects. Similar piperazine derivatives have been reported to exhibit anxiolytic and antidepressant activities. This suggests that this compound could be explored for its potential in treating anxiety and mood disorders .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent functionalization. The methods typically employed include:

  • Condensation Reactions : Used to form the triazole ring through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
  • Piperazine Derivatization : Piperazine moieties can be introduced through nucleophilic substitution reactions.

These methods ensure high yields and purity of the compound, making it suitable for further biological evaluations .

Bioactivity Studies

Case Studies

Several studies have documented the bioactivity of related compounds:

  • A study highlighted that triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values were notably low, indicating potent anticancer activity .
  • Another investigation focused on the neuroprotective effects of piperazine derivatives, revealing their ability to enhance cognitive function in animal models by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The triazolopyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes. The fluorophenyl group may enhance binding affinity and specificity, while the piperazine ring can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Triazolopyrimidine Analogues

Compound ID/Name Substituents Molecular Weight ([M+H]+) Yield (%) Key Features Reference
Target Compound Ethyl 2-oxoacetate, 3-(3-fluorophenyl) ~462.4 (calculated) N/A Oxoacetate ester for enhanced solubility; fluorophenyl for lipophilicity -
10a () Thiazole, 3-(3-fluorophenyl)ureido 498.2 87.7 Ureido-thiazole linker; high yield
10b () Thiazole, 3-(3,5-dichlorophenyl)ureido 548.2 88.3 Dichlorophenyl enhances steric bulk
7b () Acetylated piperazine, 3-benzyl N/A N/A Acetylation simplifies metabolic stability
9e () Morpholinomethyl-benzyl, benzo[d]oxazole-thio N/A 89.9 Morpholine improves solubility; high crystallinity (m.p. 89–90°C)

Key Observations :

  • Substituent Effects: The ethyl oxoacetate group in the target compound may confer better aqueous solubility compared to ureido-thiazole (10a–10c) or benzyl-morpholine (9e) derivatives.
  • Synthetic Efficiency : Yields for thiazole-ureido derivatives (10a–10c: 87–90%) exceed those of benzo[d]oxazole-thio analogues (9b–9e: 14.8–89.9%), suggesting reaction conditions for ureido formation are more optimized .

Functional Analogues with Divergent Targets

Table 2: Functional Comparison with Therapeutic Candidates

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolopyrimidine-piperazine Ethyl oxoacetate, 3-fluorophenyl Putative EZH2/HDAC inhibitor (inferred)
Vipadenant () Triazolopyrimidine Furan-2-yl, 4-aminophenylmethyl Adenosine A₂A receptor antagonist
21 () Triazolopyrimidine-piperidine Benzyl, piperidin-4-yl Epigenetic regulator (EZH2/HDAC focus)

Key Observations :

  • Target Specificity: Vipadenant’s furan and aminophenyl groups direct activity toward adenosine receptors, whereas the target compound’s piperazine-oxoacetate motif aligns with epigenetic enzyme inhibition .
  • Structural Flexibility: Piperazine (target) vs.

Physicochemical and Spectroscopic Properties

Table 3: NMR and Physical Property Trends

Compound ID Melting Point (°C) ¹H NMR Features (δ, ppm) Notes Reference
9b () 154–155 Aromatic protons (7.35–7.42), pyrimidine H (8.74) High crystallinity; low yield (18.5%)
9c () Liquid Aromatic H (7.52–7.79), methylene (–CH₂–, 5.23/5.75) Liquid state suggests low crystallinity
9e () 89–90 Morpholine protons (2.23–2.31), aromatic H (7.35–7.42) High yield (89.9%) and purity

Key Observations :

  • The target compound’s oxoacetate group may reduce melting points compared to rigid benzo[d]oxazole derivatives (9b, 9e), favoring formulation flexibility.
  • Aromatic proton shifts in 9b–9e (δ 7.35–8.74) suggest strong electron-withdrawing effects from triazolopyrimidine cores, a trend likely shared by the target compound .

Biological Activity

Ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazolopyrimidine core , a fluorophenyl group , and a piperazine ring , which are known to enhance biological activity. The synthesis typically involves multi-step reactions that create the triazolopyrimidine structure followed by the introduction of the piperazine moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Compounds with similar structures have shown significant anticancer properties. For instance, derivatives of triazolopyrimidine have been reported to inhibit various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.0227 µM to 40.54 µg/mL depending on the specific derivative and cell line tested .

2. Antimicrobial Properties

  • The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that triazolopyrimidine derivatives can inhibit Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

3. Anti-inflammatory Effects

  • The anti-inflammatory properties of related compounds have been documented, with some derivatives demonstrating higher efficacy than standard anti-inflammatory drugs like indomethacin. For example, certain derivatives showed inhibition rates of paw edema comparable to established anti-inflammatory agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes and Receptors : The triazolopyrimidine core can bind to nucleic acids and proteins, potentially inhibiting their functions.
  • Enhanced Binding Affinity : The presence of the fluorophenyl group may improve binding affinity to specific molecular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Significant anticancer activity against MCF-7 and A549 cell lines with IC50 values in low micromolar range.
Demonstrated potent antibacterial activity against Mycobacterium tuberculosis with IC50 values between 1.35 to 2.18 μM.
Exhibited anti-inflammatory effects surpassing those of indomethacin in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.